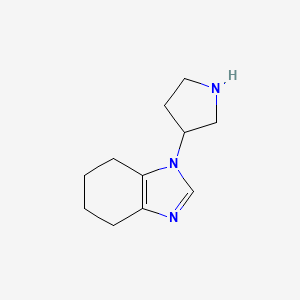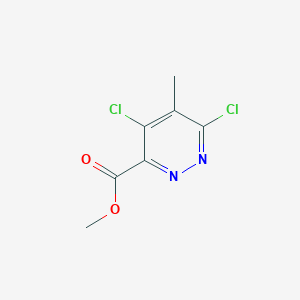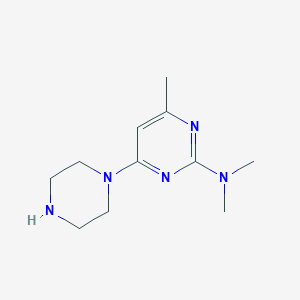![molecular formula C8H9BN2O2 B15278741 (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a boronic acid derivative that features a benzimidazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions to form the benzimidazole ring . The boronic acid group can then be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid would likely involve scalable versions of the synthetic routes mentioned above. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the optimization of reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid has several scientific research applications:
Biology: Potential use in the development of enzyme inhibitors due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
作用机制
The mechanism of action of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid involves its ability to interact with biological targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The benzimidazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
1H-Indazole-5-boronic acid: Similar in structure but features an indazole ring instead of a benzimidazole ring.
Benzimidazole derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack the boronic acid group.
Uniqueness
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is unique due to the presence of both a boronic acid group and a methyl-substituted benzimidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC 名称 |
(2-methyl-3H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4,12-13H,1H3,(H,10,11) |
InChI 键 |
FZIFUKQWKWRSER-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N=C(N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



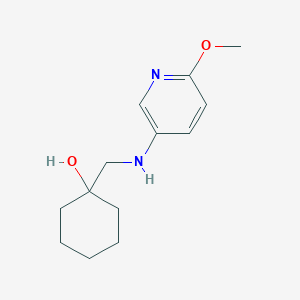
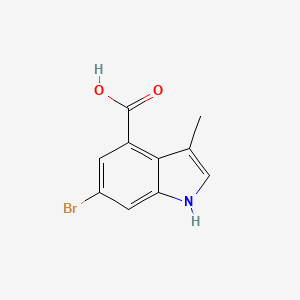
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)

![Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B15278699.png)
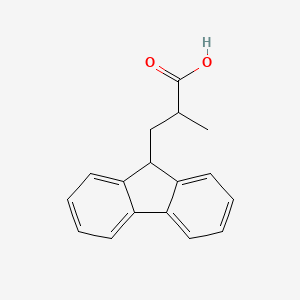
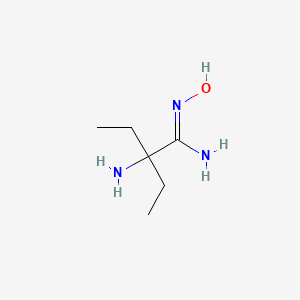
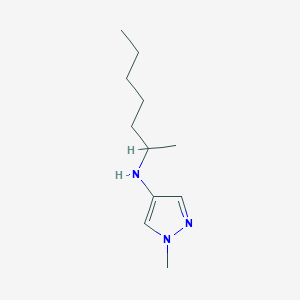
![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
